molecular formula C8H13NOS B13279486 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol

1-[(Thiophen-2-ylmethyl)amino]propan-2-ol

Cat. No.: B13279486
M. Wt: 171.26 g/mol
InChI Key: HFDUZOWOEKNEHM-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-ylmethyl)amino]propan-2-ol is a synthetic organic compound recognized for its activity as a beta-2 adrenergic receptor (β2-AR) agonist. Its molecular structure, featuring a hydroxypropanolamine motif linked to a thiophene methyl group, is characteristic of compounds that interact with adrenergic systems. Research on this compound is primarily focused on its potential as a bronchodilator, as beta-2 adrenergic receptor agonists are known to relax smooth muscle tissue in the airways ¹ . This mechanism makes it a compound of interest for in vitro pharmacological studies investigating respiratory diseases and adrenergic signaling pathways. The thiophene heterocycle contributes to the molecule's specific binding affinity and pharmacokinetic properties, offering a distinct profile for structure-activity relationship (SAR) studies compared to other catecholamine or non-catecholamine agonists. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

1-(thiophen-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C8H13NOS/c1-7(10)5-9-6-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3

InChI Key

HFDUZOWOEKNEHM-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CS1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol

Established Synthetic Routes to 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol

The synthesis of this compound can be approached through various established routes, ranging from multi-step sequences to more streamlined one-pot procedures. These methods are often designed to control the introduction of functional groups and the stereochemistry of the final product.

Multi-step Synthetic Pathways and Reaction Intermediates

Multi-step syntheses provide a high degree of control over the construction of the target molecule. A common strategy involves the initial formation of a carbon-nitrogen bond followed by the reduction of a carbonyl group to generate the desired alcohol functionality.

A representative multi-step pathway commences with a nucleophilic substitution reaction between thiophene-2-carbaldehyde (B41791) and 1-aminopropan-2-ol (B43004). This reaction forms a Schiff base intermediate, which is subsequently reduced to yield the secondary amine. The reduction of the imine is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Expedient Synthetic Strategies, Including One-Pot Reactions

To improve efficiency and reduce waste, one-pot synthetic strategies are highly desirable. ijcmas.comrsc.org For the synthesis of this compound, a one-pot reductive amination of thiophene-2-carbaldehyde with 1-aminopropan-2-ol would be an expedient approach. In this process, the aldehyde and amine are mixed in a suitable solvent, often with a dehydrating agent or under conditions that favor imine formation, followed by the in-situ reduction of the intermediate imine.

Another potential one-pot method involves the reaction of a suitable thiophene-containing starting material with an aziridine (B145994) precursor. The ring-opening of an activated aziridine by a thiophene-based nucleophile could directly lead to the formation of the amino alcohol skeleton. The choice of catalyst and reaction conditions would be critical to ensure regioselectivity and high yields. mdpi.com

Precursor Chemistry and Stereochemical Considerations in the Synthesis of this compound

The selection of appropriate precursors is fundamental to a successful synthesis. Key starting materials include:

Thiophene (B33073) moiety source: Thiophene-2-carbaldehyde or 2-acetylthiophene (B1664040) are common precursors.

Amino alcohol source: 1-Aminopropan-2-ol is a direct precursor. This starting material is chiral, and the use of a specific enantiomer ((R)- or (S)-1-aminopropan-2-ol) can introduce stereochemistry into the final product.

A significant stereochemical consideration in the synthesis of this compound is the chiral center at the 2-position of the propanol (B110389) backbone. If racemic 1-aminopropan-2-ol is used as a precursor, the final product will be a racemic mixture of (R)- and (S)-1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. To obtain an enantiomerically pure product, either a stereoselective synthesis or a resolution of the racemic mixture is necessary.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For reductive aminations, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often employed.

Temperature: Reaction temperatures can influence the rate of both desired and side reactions. Lower temperatures may be required to enhance selectivity.

Catalyst: In catalytic reductions, the choice of catalyst (e.g., palladium on carbon, platinum oxide) and catalyst loading can affect the efficiency of the hydrogenation.

pH: For reactions in aqueous media, controlling the pH is important, especially in steps involving acid or base catalysis.

Below is a table summarizing typical reaction conditions that could be optimized for the synthesis.

ParameterCondition 1Condition 2Condition 3
Reducing Agent Sodium borohydrideCatalytic Hydrogenation (H₂, Pd/C)Lithium aluminum hydride
Solvent MethanolEthanolTetrahydrofuran
Temperature 0 °C to room temp.Room temperature-78 °C to room temp.
Reaction Time 2-6 hours12-24 hours4-8 hours

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The production of enantiomerically pure this compound is often a primary goal, particularly for pharmaceutical applications. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: A common approach to stereoselective synthesis is the use of a chiral starting material. For instance, employing enantiomerically pure (R)- or (S)-1-aminopropan-2-ol in the synthesis will directly lead to the corresponding enantiomer of the final product. Another strategy involves the asymmetric reduction of a prochiral ketone intermediate using a chiral reducing agent or a catalyst with a chiral ligand. researchgate.net

Enantiomeric Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. mdpi.com Common resolution techniques include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). The diastereomers, having different physical properties, can then be separated by fractional crystallization.

Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.netresearchgate.net This method is known for its high enantioselectivity under mild reaction conditions. mdpi.com

Derivatization Strategies and Structural Modification of this compound for Analog Development

The functional groups present in this compound—the secondary amine and the secondary alcohol—provide reactive sites for derivatization and the development of analogs. nih.gov

Derivatization of the Amino Group: The secondary amine can undergo a variety of reactions, including:

N-Alkylation: Introduction of additional alkyl groups.

N-Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.

N-Arylation: Formation of N-aryl bonds, for instance, through Buchwald-Hartwig amination.

Derivatization of the Hydroxyl Group: The secondary alcohol can be modified through:

O-Alkylation: Formation of ethers.

O-Acylation: Formation of esters by reaction with acylating agents.

Oxidation: Conversion of the secondary alcohol to a ketone.

Modification of the Thiophene Ring: The thiophene ring itself can be a target for modification, although this can be more challenging. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the ring, further diversifying the molecular structure.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of analogs based on the this compound scaffold.

Modifications at the Amino Group

The secondary amino group in this compound is a key site for derivatization, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups to the secondary amine can be achieved through several synthetic routes. While the direct N-alkylation of 2-aminothiophenes can be challenging to perform under mild conditions, methodologies utilizing reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed for related 2-amino-3-acylthiophenes. rsc.org A common strategy for obtaining N-alkylated derivatives, such as the N-methylated analogue, involves a multi-step synthesis starting from different precursors. For instance, the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for duloxetine, highlights that N-methylation is often incorporated early in the synthetic sequence. researchgate.net

N-Acylation: The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amides. The selective N-acylation of amino alcohols is a well-established transformation in organic synthesis. googleapis.comgoogle.com These reactions are typically carried out in the presence of a base to neutralize the acid generated. The resulting N-acyl derivatives exhibit altered chemical and physical properties compared to the parent compound.

Modification Reagents and Conditions Product Type Reference
N-AlkylationAlkyl halide, Base (e.g., Cs2CO3), TBAI, DMFN-Alkyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol rsc.org
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol googleapis.comgoogle.com

Modifications at the Hydroxyl Group

The secondary hydroxyl group on the propan-2-ol backbone offers another site for chemical modification, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. The resulting esters can serve as prodrugs or fine-tune the lipophilicity of the molecule.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups at the oxygen atom.

Modification Reagents and Conditions Product Type Reference
EsterificationCarboxylic acid (and acid catalyst) or Acyl chloride/AnhydrideO-Acyl-1-[(thiophen-2-ylmethyl)amino]propan-2-olGeneral Knowledge
EtherificationBase (e.g., NaH), Alkyl halideO-Alkyl-1-[(thiophen-2-ylmethyl)amino]propan-2-olGeneral Knowledge

Thiophene Ring Substitutions and Fusions

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The position of substitution is influenced by the activating nature of the sulfur atom and the directing effect of the side chain.

Electrophilic Aromatic Substitution:

Halogenation: Thiophene reacts readily with halogens (Cl₂, Br₂, I₂) at room temperature or even lower, often leading to polysubstitution. iust.ac.ir Controlled conditions are necessary to achieve monosubstitution, which typically occurs at the 5-position (alpha to the sulfur and para to the side chain).

Nitration: The nitration of thiophene requires mild conditions to avoid explosive reactions. derpharmachemica.comstackexchange.com Reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) are suitable. The major product is the 2-nitro derivative, with the 3-nitro isomer as a minor product. derpharmachemica.com For the target molecule, substitution is expected to be directed to the 5-position.

Friedel-Crafts Acylation: The acylation of thiophenes is a common reaction, but strong Lewis acids like AlCl₃ can cause polymerization. Milder catalysts such as tin tetrachloride or phosphoric acid are preferred. iust.ac.ir This reaction introduces an acyl group onto the thiophene ring, again, likely at the 5-position.

Thiophene Ring Fusion: The synthesis of thiophene-fused heterocycles is an active area of research. nih.govresearchgate.net While direct fusion reactions starting from this compound are not widely reported, the functional groups on the molecule could potentially be utilized in cyclization reactions to form fused ring systems. For example, intramolecular cyclization of derivatives could lead to thieno-fused pyridines or pyrazines.

Reaction Reagents and Conditions Product Description Reference
HalogenationBr₂, 48% HBr, -25 to 0 °C5-Bromo-1-[(thiophen-2-ylmethyl)amino]propan-2-ol iust.ac.ir
NitrationHNO₃/Trifluoroacetic anhydride5-Nitro-1-[(thiophen-2-ylmethyl)amino]propan-2-ol stackexchange.com
Friedel-Crafts AcylationRCOCl, SnCl₄5-Acyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol iust.ac.ir

Propan-2-ol Backbone Alterations

Modifications to the propan-2-ol backbone are typically achieved through the synthesis of analogues from different starting materials rather than by direct manipulation of the existing backbone. This approach allows for variations in the chain length, branching, and the relative positions of the amino and hydroxyl groups.

For example, the synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol involves a different structural isomer of the aminopropanol (B1366323) unit. nih.gov Similarly, the synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol demonstrates the extension of the carbon chain. vulcanchem.com The synthesis of these analogues often involves the reductive amination of a suitable ketone or aldehyde with the appropriate amino alcohol or the reaction of an epoxide with an amine.

The synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, a key intermediate for duloxetine, provides insight into the synthesis of a regioisomer with the hydroxyl group at the 1-position of the propane (B168953) chain. researchgate.net This synthesis often starts from 2-acetylthiophene and involves a Mannich reaction followed by stereoselective reduction. researchgate.net

Analogue Synthetic Approach Reference
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-olSynthesis from different starting materials nih.gov
4-((Thiophen-3-ylmethyl)amino)butan-2-olReductive amination of thiophene-3-carbaldehyde with an aminobutanol (B45853) derivative vulcanchem.com
3-(Methylamino)-1-(thiophen-2-yl)propan-1-olMannich reaction of 2-acetylthiophene followed by reduction researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HMQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The thiophene (B33073) ring protons would appear in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting characteristic coupling constants. The methine proton on the propan-2-ol moiety (CH-OH) would likely appear as a multiplet, its chemical shift influenced by the neighboring hydroxyl and aminomethylene groups. The methyl group (CH₃) would present as a doublet due to coupling with the adjacent methine proton. The protons of the two methylene (B1212753) groups (CH₂-N and N-CH₂-Thiophene) would show complex splitting patterns due to coupling with each other and adjacent protons. The amine (N-H) and hydroxyl (O-H) protons would appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons of the thiophene ring are expected to resonate in the δ 120-145 ppm range. The carbon bearing the hydroxyl group (CH-OH) would appear around δ 60-70 ppm, while the methyl carbon would be found further upfield. The two methylene carbons adjacent to the nitrogen atom would have chemical shifts in the δ 40-60 ppm range. nih.gov

Predicted ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Thiophene H (3 positions) 6.8 - 7.5 m
CH₂ (Thiophene-CH₂) ~3.9 s
CH (CH-OH) ~3.8 - 4.0 m
CH₂ (N-CH₂) ~2.6 - 2.8 m
CH₃ ~1.1 d
OH Variable (broad s) s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Thiophene C (ipso, attached to CH₂) ~143
Thiophene C (other 3 positions) 123 - 127
CH-OH ~68
N-CH₂ (propanol side) ~58
Thiophene-CH₂ ~50

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry provides critical information about the compound's molecular weight and elemental composition, and its fragmentation pattern offers confirmation of the proposed structure. The molecular formula of this compound is C₈H₁₃NOS. nih.gov

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (171.26 g/mol ). nih.gov Due to the presence of a nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

The primary fragmentation pathway is expected to be α-cleavage, which is characteristic of both amines and alcohols. libretexts.org This involves the cleavage of the C-C bond adjacent to the heteroatom.

α-cleavage adjacent to the nitrogen: Loss of the propan-2-ol group or the thiophen-2-yl group from the methylene bridge would lead to significant fragment ions. The most prominent fragmentation for aliphatic amines is the α-cleavage that results in the loss of the largest possible alkyl radical. miamioh.edu

α-cleavage adjacent to the oxygen: Cleavage of the bond between the hydroxyl-bearing carbon and the methyl group would result in a fragment ion at m/z 45 (CH₃-CH=OH⁺), a characteristic peak for secondary alcohols like propan-2-ol. docbrown.infolibretexts.org Another significant fragment would arise from the cleavage producing the [M-CH₃]⁺ ion.

Thiophene Ring Fragmentation: A key fragment would be the thiophen-2-ylmethyl cation (C₅H₅S⁺) at m/z 97, resulting from cleavage of the bond between the methylene group and the nitrogen atom.

Predicted Major Fragments in Mass Spectrum

m/z Possible Fragment Structure Fragmentation Pathway
171 [C₈H₁₃NOS]⁺ Molecular Ion (M⁺)
156 [M - CH₃]⁺ α-cleavage at alcohol
97 [C₅H₅S]⁺ (Thiophenylmethyl) Cleavage of C-N bond
74 [CH₂(OH)CH₂NHCH₂]⁺ Cleavage of Thiophene-CH₂ bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the thiophene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanol (B110389) and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the thiophene ring are expected around 1400-1500 cm⁻¹. The C-O stretching of the secondary alcohol should produce a strong band in the 1100-1150 cm⁻¹ region. Vibrations associated with the C-S bond in the thiophene ring are typically found at lower wavenumbers.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the thiophene ring, often produce a strong Raman signal. C-S stretching vibrations also tend to be more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Key Vibrational Frequencies

Functional Group Vibration Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
O-H / N-H Stretching 3300-3500 (Broad) Weak
Aromatic C-H Stretching 3050-3120 Moderate
Aliphatic C-H Stretching 2850-2980 Strong
C=C (Thiophene) Stretching 1400-1500 Strong
C-O (Alcohol) Stretching 1100-1150 Weak

X-ray Crystallography for Precise Solid-State Molecular Structure Determination of this compound

Single-crystal X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides a basis for prediction. For instance, the crystal structures of other thiophene derivatives often reveal specific intermolecular interactions that dictate the packing in the crystal lattice. nih.govresearchgate.net

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the thiophene ring and the propanolamine (B44665) side chain.

Intermolecular Interactions: Identifying hydrogen bonds is crucial. It is highly probable that the hydroxyl group (donor) and the secondary amine (donor and acceptor) would participate in a network of intermolecular hydrogen bonds, potentially involving the sulfur atom of the thiophene ring as a weak acceptor. These interactions would govern the crystal packing arrangement.

Absolute Configuration: For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (R or S) at the chiral center of the propan-2-ol moiety.

Computational and Theoretical Investigations of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol, DFT calculations can provide valuable insights into its geometry, stability, and reactivity. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. tandfonline.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. rsc.org

DFT calculations can also predict various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.

Global Reactivity Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Furthermore, DFT can be employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemijournal.com By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of chemical shifts can aid in the interpretation of ¹H and ¹³C NMR spectra. ucm.cl

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them.

MD simulations can also provide insights into the behavior of this compound in solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can study its solvation properties, including the formation of hydrogen bonds with the solvent and the radial distribution of solvent molecules around different parts of the solute. This information is valuable for understanding the molecule's solubility and its interactions in a biological environment.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in the Synthesis and Transformations of this compound

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde (B41791) with 1-aminopropan-2-ol (B43004) followed by a reduction step. Quantum chemical calculations can be used to model the entire reaction pathway, identifying transition states and intermediates. researchgate.net

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This understanding can help in optimizing reaction conditions to improve the yield and selectivity of the synthesis. For instance, the calculations can shed light on the role of catalysts and solvents in the reaction.

Furthermore, these computational methods can be applied to study the potential chemical transformations of this compound. This includes predicting its metabolic fate, where the thiophene ring might be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites. acs.orgacs.org Understanding these transformation pathways is crucial for assessing the compound's potential toxicity.

In Silico Prediction of Potential Biological Targets and Ligand-Receptor Binding Modes

In silico methods are widely used in drug discovery to predict the potential biological targets of a compound and to study its binding interactions with these targets. For this compound, various computational approaches can be employed to identify its likely protein targets.

One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.org Based on structural similarity to known drugs, potential targets for this compound could include enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) for anti-inflammatory activity, or various kinases in the context of cancer. nih.gov

The table below lists some potential biological targets for thiophene derivatives, which could be investigated for this compound.

Potential Biological Target Class Example Targets Associated Therapeutic Area
Enzymes COX-1, COX-2, 5-LOXAnti-inflammatory
Kinases (e.g., EGFR, VEGFR)Anticancer
Cytochrome P450 enzymesDrug Metabolism
Receptors Benzodiazepine ReceptorsNeurological Disorders
Glucagon ReceptorDiabetes
Ion Channels Calcium ChannelsCardiovascular Diseases

Molecular docking studies can provide a binding score, which estimates the binding affinity, and can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. rsc.org The planarity of the thiophene ring can contribute to effective binding with receptors. nih.gov

Cheminformatics Analysis of Structure-Activity Relationships (SAR) within Analogs of this compound

Cheminformatics involves the use of computational methods to analyze chemical data. Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. researchgate.net For this compound, a cheminformatics-based SAR analysis would involve creating a library of analogs and correlating their structural features with their biological activity.

Key structural features of this compound that could be modified include:

Substitution on the thiophene ring: Introducing various substituents at different positions of the thiophene ring can modulate its electronic properties and steric profile.

Modification of the propan-2-ol side chain: The hydroxyl and methyl groups on the side chain can be altered or replaced to probe their importance for activity.

Alterations to the linker: The length and flexibility of the linker between the thiophene ring and the amino group can be varied.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structure and biological activity. These models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, unsynthesized analogs. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net Thiophene is often explored as a bioisosteric replacement for phenyl rings in SAR studies, which can improve physicochemical properties and binding affinity. nih.gov

Pre Clinical Evaluation of Biological Activities and Mechanisms of Action of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol

In Vitro Enzyme Inhibition and Activation Studies

There is currently no publicly available data from in vitro studies detailing the inhibitory or activation effects of 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol on specific enzymes.

Receptor Binding Assays and Characterization of Ligand-Target Interactions

Information regarding the binding affinity and interaction of this compound with specific biological receptors is not available in the public scientific literature.

Cell-Based Assays for Investigation of Cellular Pathway Modulation and Phenotypic Screening

No cell-based assay results have been published that describe the effects of this compound on cellular pathways or its potential phenotypic effects on various cell lines.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Biological Potency and Selectivity

While SAR studies are crucial for drug development, there are no published studies focusing on analogs of this compound to determine the chemical features essential for biological potency and selectivity.

Investigations of Cellular Uptake, Distribution, and Subcellular Localization

There is a lack of published research on the cellular pharmacokinetics of this compound, including its uptake into cells, its distribution within cellular compartments, and its subcellular localization.

Mechanistic Studies at the Molecular and Cellular Level

Detailed mechanistic studies elucidating the specific molecular and cellular interactions of this compound, such as its direct protein targets or its impact on signaling cascades, have not been reported in the available literature.

In Vivo Pharmacological Studies in Animal Models

No in vivo pharmacological studies in animal models have been published to characterize the physiological and potential therapeutic effects of this compound.

Efficacy Assessments in Relevant Pre-clinical Disease Models

There is currently a lack of published studies detailing the efficacy of this compound in any specific pre-clinical disease models. Scientific literature does not present data from in vivo or in vitro experiments that would define its potential therapeutic effects. Therefore, it is not possible to construct data tables or provide detailed research findings on its performance in models of any particular disease state.

Preliminary Pharmacodynamic Characterization in Animal Systems

Similarly, information regarding the preliminary pharmacodynamic characterization of this compound in animal systems is not available in the public domain. Pharmacodynamics involves the study of a drug's effect on the body, including the mechanism of action and the relationship between drug concentration and effect. Without dedicated studies on this specific compound, any discussion of its interaction with biological targets, its potency, or its physiological effects in animal models would be speculative.

Analytical Methodologies for the Characterization and Quantification of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol in Research

Chromatographic Techniques for Purity Assessment, Separation, and Isolation (HPLC, GC, TLC)

Chromatography is an indispensable tool for the analysis of synthetic compounds. The choice of method depends on the analyte's physicochemical properties, such as volatility, polarity, and thermal stability. For 1-[(thiophen-2-ylmethyl)amino]propan-2-ol, which possesses both polar (hydroxyl and secondary amine) and non-polar (thiophene ring) moieties, a range of chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC): This is the most common method for the purity assessment of non-volatile, polar organic compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable. The separation would be based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. Detection is typically achieved using a UV detector, leveraging the thiophene (B33073) ring's chromophore which absorbs UV light.

Gas Chromatography (GC): Due to the presence of polar and protic -NH and -OH groups, this compound has limited volatility and may exhibit poor peak shape and thermal degradation in a GC system. Therefore, derivatization is often required to increase its volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would cap the active hydrogens, making the molecule amenable to GC analysis with a flame ionization detector (FID) or a mass spectrometer (MS).

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. researchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve optimal separation. Visualization can be achieved under UV light (254 nm) or by staining with an appropriate agent like potassium permanganate.

Table 1: Hypothetical Chromatographic Conditions for Analysis
ParameterHPLCGC (after Derivatization)TLC
Stationary Phase C18 silica gel (5 µm, 4.6 x 250 mm)5% Phenyl-methylpolysiloxane (e.g., HP-5)Silica gel 60 F254
Mobile Phase/Carrier Gas Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic AcidHeliumEthyl Acetate:Hexane (e.g., 70:30 v/v)
Flow Rate/Temperature 1.0 mL/minOven: 100°C (2 min), ramp to 250°C at 10°C/minN/A
Detection UV at ~235 nmFlame Ionization Detector (FID)UV lamp (254 nm) or chemical stain
Expected Retention Dependent on exact conditionsDependent on derivative and conditionsRf value ~0.4-0.6

Development of Spectrophotometric and Spectrofluorometric Methods for Quantification

Spectrophotometry provides a simple and rapid means of quantification for compounds containing chromophores. The thiophene nucleus in this compound contains a conjugated π-electron system that absorbs UV radiation, making it suitable for UV-Vis spectrophotometric analysis. researchgate.net

UV-Vis Spectrophotometry: A method for quantification can be developed based on the Beer-Lambert law. This involves measuring the absorbance of solutions of the compound at its wavelength of maximum absorbance (λmax), which for thiophene derivatives is typically in the range of 230-240 nm. A calibration curve is constructed by plotting absorbance versus a series of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is cost-effective but can be susceptible to interference from other UV-absorbing species in the sample matrix. nih.govsemanticscholar.org

Spectrofluorometry: While the native fluorescence of the thiophene ring is generally weak, a spectrofluorometric method could potentially be developed through derivatization. Reaction of the secondary amine group with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can yield a highly fluorescent isoindole derivative. nih.gov This approach offers significantly higher sensitivity and selectivity compared to absorbance spectrophotometry, making it suitable for trace-level quantification.

Table 2: Projected Spectroscopic Parameters for Quantification
ParameterUV-Vis SpectrophotometrySpectrofluorometry (Post-Derivatization)
Principle UV AbsorbanceFluorescence Emission
Solvent Methanol (B129727) or Ethanol (B145695)Aqueous Buffer (pH dependent)
λmax (Absorbance) ~235 nmN/A
λex / λem (Fluorescence) N/Ae.g., ~340 nm / ~455 nm (for OPA derivative)
Quantification Range µg/mL to mg/mLng/mL to µg/mL
Key Advantage Simplicity, cost-effectiveHigh sensitivity and selectivity

Electroanalytical Techniques for Redox Behavior Characterization and Quantitative Analysis

Electroanalytical methods measure electrical parameters like current or potential to provide information about an analyte. azolifesciences.com These techniques are highly sensitive and can be used to study the redox properties of this compound, which contains electroactive moieties. The thiophene ring is susceptible to oxidation at a suitable electrode surface, and the secondary amine may also undergo electrochemical reactions. austinpublishinggroup.com

Cyclic Voltammetry (CV): CV is a powerful technique for characterizing the redox behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte. A cyclic voltammogram for this compound would likely reveal an irreversible oxidation peak corresponding to the oxidation of the thiophene ring. This provides insight into its electrochemical stability and potential for metabolic oxidation.

Differential Pulse Voltammetry (DPV) / Square-Wave Voltammetry (SWV): These are highly sensitive quantitative electroanalytical techniques. wikipedia.org After identifying the oxidation potential via CV, a quantitative method using DPV or SWV can be developed. The peak current generated in these techniques is directly proportional to the concentration of the analyte. By constructing a calibration curve of peak current versus concentration, the amount of the compound in a sample can be determined with high sensitivity, often reaching sub-micromolar levels.

Table 3: Representative Electroanalytical Parameters
TechniquePurposeMeasured ParameterTypical Information Gained
Cyclic Voltammetry (CV) CharacterizationCurrent vs. PotentialOxidation/Reduction Potentials, Reversibility of Redox Processes
Differential Pulse Voltammetry (DPV) QuantificationPeak Current vs. ConcentrationAnalyte Concentration (high sensitivity)
Amperometry QuantificationCurrent at a fixed potentialAnalyte Concentration (often used in sensors) wikipedia.org

Method Validation for Robustness, Reproducibility, and Sensitivity in Academic Research Settings

For any analytical method to be considered reliable, it must undergo validation to demonstrate that it is suitable for its intended purpose. wisdomlib.org In an academic research setting, this ensures that the data generated on the identity, purity, and concentration of this compound are accurate and reproducible. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as synthetic precursors, degradation products, or matrix components. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by analyzing a sample with a known concentration (a spiked sample).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature), providing an indication of its reliability during normal usage.

Table 4: Standard Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria for Research
Linearity Correlation coefficient of the calibration curver² ≥ 0.995
Accuracy % Recovery of known amount85-115%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 15%
Selectivity No interference at analyte retention time/wavelength/potentialClean baseline/spectrum
LOQ Lowest concentration quantifiable with acceptable accuracy and precisionSignal-to-Noise ratio ≥ 10

Application of Analytical Methods in Pre-clinical Biological Matrices for Disposition Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in pre-clinical research, it is necessary to quantify it in complex biological matrices like blood, plasma, or urine. This presents significant challenges, including low analyte concentrations, potential for protein binding, and interference from endogenous matrix components. researchgate.net

Sample Preparation: The first critical step is to isolate the analyte from the matrix. Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Analytical Technique: While HPLC-UV may be suitable for higher concentrations, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity. researchgate.net It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for confident quantification even at very low levels (pg/mL to ng/mL). The development of such a method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters (e.g., parent and daughter ion selection for multiple reaction monitoring, MRM). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery. cstti.com

Table 5: Comparison of Sample Preparation Techniques for Biological Matrices
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and removalFast, simple, inexpensiveNot very clean; may lead to ion suppression in MS
Liquid-Liquid Extraction (LLE) Differential partitioningCleaner extracts than PPT, can be concentratingLabor-intensive, requires large solvent volumes
Solid-Phase Extraction (SPE) Chromatographic retention and elutionHighest selectivity, very clean extracts, high concentration factorMore complex, higher cost per sample

Environmental Fate and Degradation Studies of 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol if Applicable to Specific Research Focus

Photolytic Degradation Pathways and Photostability Assessment

There are no published studies investigating the effects of sunlight on the chemical structure and stability of 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. Consequently, its photolytic degradation pathways, the rate of its breakdown by light, and the identity of any resulting photoproducts are unknown.

Hydrolysis and Chemical Stability in Diverse Environmental Matrices

The chemical stability of this compound in various environmental compartments, including its rate of hydrolysis in water at different pH levels, has not been documented. The lack of this data prevents an assessment of its potential to persist in aquatic environments.

The absence of empirical data on the environmental fate of this compound means that its potential for long-range transport, bioaccumulation, and persistence in the environment cannot be determined. This knowledge gap highlights the need for future research to characterize the environmental behavior of this compound to ensure a comprehensive understanding of its potential ecological impact.

Future Directions and Emerging Research Avenues for 1 Thiophen 2 Ylmethyl Amino Propan 2 Ol

Development of Novel and Sustainable Synthetic Methodologies for its Production and Analogues

The future synthesis of 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol and its analogues will likely prioritize green and sustainable methodologies. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, often involve harsh conditions and generate significant waste. nih.govrsc.org Modern approaches are shifting towards more environmentally benign processes.

Future synthetic strategies are expected to focus on:

Metal-free catalysis: Avoiding the use of heavy metals to reduce toxicity and environmental impact is a key goal in modern organic synthesis. nih.gov

Multicomponent reactions (MCRs): These reactions, like the Gewald reaction, are being refined to improve efficiency and reduce waste by combining multiple starting materials in a single step. nih.govderpharmachemica.com

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and are more amenable to industrial scale-up.

Bio-based feedstocks: Utilizing renewable resources for the synthesis of the thiophene core and other starting materials will be a crucial aspect of sustainable production. royalsocietypublishing.org

Synthetic ApproachKey AdvantagesPotential for this compound
Metal-Free CatalysisReduced toxicity, lower environmental impactGreener synthesis of the core thiophene structure.
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economyOne-pot synthesis of complex analogues from simple precursors.
Flow ChemistryImproved control, higher yields, scalabilitySafer and more efficient large-scale production.
Bio-based FeedstocksSustainability, reduced reliance on fossil fuelsProduction from renewable resources.

Discovery of Undiscovered Biological Targets and Elucidation of Novel Therapeutic Pathways

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov For this compound, future research will likely uncover novel biological targets and therapeutic applications.

Potential areas of investigation include:

Kinase inhibition: Many thiophene derivatives have shown potent inhibitory activity against various kinases, which are crucial targets in cancer therapy. nih.govmdpi.com

G-protein coupled receptor (GPCR) modulation: The structural features of this compound may allow it to interact with various GPCRs, which are involved in a wide range of physiological processes.

Ion channel modulation: Altering the function of ion channels is a key mechanism for many drugs, and the thiophene moiety could play a role in such interactions.

Anti-infective properties: Thiophene derivatives have demonstrated activity against a range of pathogens, including drug-resistant bacteria. nih.govnih.gov

Potential Biological TargetTherapeutic AreaRationale based on Thiophene Derivatives
Protein KinasesOncology, InflammationKnown inhibitory activity of similar compounds. nih.govmdpi.com
GPCRsNeuroscience, MetabolismStructural motifs are common in GPCR ligands.
Ion ChannelsCardiology, NeurologyPotential for modulating ion flow across cell membranes.
Bacterial EnzymesInfectious DiseasesEstablished antimicrobial effects of thiophenes. nih.govnih.gov

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency for Pre-clinical Applications

Rational drug design, aided by computational tools, will be instrumental in developing next-generation derivatives of this compound with improved therapeutic profiles. Structure-activity relationship (SAR) studies will guide the modification of the molecule to enhance its selectivity for specific biological targets and increase its potency. rsc.orgresearchgate.net

Key strategies in the rational design process will involve:

Computational modeling and docking: In silico studies can predict the binding affinity of derivatives to target proteins, allowing for the prioritization of the most promising candidates for synthesis. nih.govnih.gov

Bioisosteric replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties can fine-tune its biological activity and pharmacokinetic properties.

Introduction of chiral centers: The propan-2-ol moiety contains a chiral center, and the synthesis and evaluation of individual enantiomers could lead to derivatives with improved efficacy and reduced side effects.

Design StrategyObjectiveExpected Outcome
Molecular DockingPredict binding affinity and modePrioritization of potent and selective analogues. nih.govnih.gov
Bioisosteric ReplacementOptimize ADME propertiesImproved bioavailability and metabolic stability.
Stereoselective SynthesisIsolate and test individual enantiomersEnhanced potency and reduced off-target effects.

Exploration of Non-Therapeutic Industrial and Material Science Applications

Beyond its therapeutic potential, the structural features of this compound and its derivatives make them interesting candidates for various industrial and material science applications. Thiophene-based materials are known for their excellent electronic and optical properties. nih.govresearchgate.net

Potential non-therapeutic applications include:

Organic electronics: Thiophene polymers are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net

Corrosion inhibitors: The sulfur atom in the thiophene ring can interact with metal surfaces, providing a protective layer against corrosion. nih.gov

Sensors: Functionalized thiophene derivatives can be designed to selectively bind to specific analytes, enabling their use in chemical sensors. researchgate.net

Dyes and pigments: The aromatic nature of the thiophene ring can be exploited to create novel dyes and pigments with unique color properties.

Application AreaRelevant Property of Thiophene DerivativesPotential Role of this compound Analogues
Organic ElectronicsSemiconductor and fluorescent propertiesComponents in OLEDs, OFETs, and solar cells. nih.govresearchgate.net
Corrosion InhibitionInteraction of sulfur with metal surfacesProtective coatings for metals. nih.gov
Chemical SensorsSelective binding to analytesDetection of specific ions or molecules. researchgate.net
Dyes and PigmentsChromophoric propertiesDevelopment of novel colorants.

Integration with Advanced Materials Science and Nanotechnology Research for Novel Formulations or Delivery Systems

The integration of this compound derivatives with nanotechnology offers exciting possibilities for creating advanced materials and drug delivery systems. Nanoparticle-based formulations can improve the solubility, stability, and targeted delivery of therapeutic agents. nih.govacs.org

Future research in this area may focus on:

Nanoparticle drug delivery: Encapsulating the compound within nanoparticles can enhance its bioavailability and reduce systemic toxicity. Polymeric nanoparticles and albumin-based nanoparticles are promising carriers for thiophene derivatives. nih.govnih.govresearchgate.net

Functionalized nanomaterials: Covalently attaching the compound to the surface of nanoparticles can create functional materials for applications in catalysis, sensing, and environmental remediation. nih.gov

Photoactive nanomaterials: Thiophene-based nanoparticles can exhibit phototransduction properties, converting light into electrical signals, which could be exploited in bioimaging and phototherapy. rsc.org

Targeted delivery: Modifying nanoparticles with targeting ligands, such as folic acid, can enhance the delivery of the compound to specific cells or tissues, for example, in cancer therapy. acs.orgacs.org

Nanotechnology ApproachApplicationAdvantage for this compound
Nanoparticle EncapsulationDrug DeliveryImproved solubility, stability, and controlled release. nih.govnih.gov
Surface FunctionalizationMaterials ScienceCreation of novel materials for catalysis and sensing. nih.gov
Photoactive NanoparticlesBioimaging, PhototherapyLight-induced therapeutic or diagnostic effects. rsc.org
Targeted NanocarriersPrecision MedicineEnhanced delivery to specific disease sites. acs.orgacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(aminomethyl)thiophene with epichlorohydrin under basic conditions yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Analytical TLC (e.g., silica plates, ethanol as eluent) can monitor reaction progress . Optimize purity by recrystallization in ethanol/water mixtures (70:30 v/v), achieving >95% purity.

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). The compound shows a retention time of ~12.3 min and a molecular ion peak at m/z 199 [M+H]⁺ .
  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.20 (dd, J = 5.1 Hz, thiophene-H), 3.70–3.50 (m, -CH₂-NH-), 2.80 (s, -NH-).
  • HPLC : C18 column, mobile phase acetonitrile/0.1% TFA (60:40), flow rate 1.0 mL/min, UV detection at 254 nm .

Q. How can preliminary pharmacological activity be screened for this compound?

  • Methodological Answer : Use in vitro assays such as:

  • Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptors) with [³H]-dihydroalprenolol .
  • Isolated Tissue Models : Rat uterus or ileum preparations to assess smooth muscle modulation .
  • Cell Viability : MTT assay in HEK293 or cardiomyocyte cell lines to evaluate cytotoxicity (IC₅₀ > 100 µM suggests low toxicity).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Crystallize the compound via vapor diffusion (methanol/diethyl ether). Collect diffraction data using a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL:

  • Space group: P2₁2₁2₁
  • R₁ = 0.045, wR₂ = 0.120
  • Hydrogen bonding between -NH and thiophene-S stabilizes the conformation .

Q. What strategies identify and quantify impurities in synthetic batches?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (m/z 185) using a C18 column and 0.1% formic acid in water/acetonitrile .
  • Acceptance Criteria : Limit unspecified impurities to <0.15% (ICH Q3A guidelines).
  • Degradation Studies : Forced degradation (40°C/75% RH, 14 days) identifies hydrolytic or oxidative byproducts.

Q. How to design an in vivo study to assess cardiovascular effects?

  • Methodological Answer :

  • Animal Model : Sprague-Dawley rats (250–300 g) or C57BL/6 mice.
  • Dosing : Intraperitoneal administration (10–50 mg/kg) with saline control.
  • ECG Monitoring : Measure QT interval and heart rate variability post-administration .
  • Histopathology : Evaluate cardiac tissue for hypertrophy or necrosis (H&E staining).

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETlab2.0 to estimate logP (~1.2), bioavailability (70%), and CYP450 inhibition (CYP2D6: moderate).
  • Molecular Dynamics (MD) : Simulate binding to β₁-adrenergic receptors (PDB: 2VT4) using GROMACS. Key interactions: thiophene-S with Tyr348 and -NH with Asp121 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.